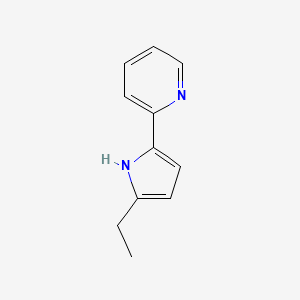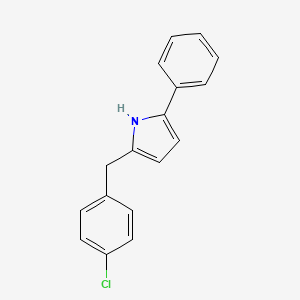
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole (2ME5EP) is a relatively new compound that has been studied for its potential applications in scientific research. It is a heterocyclic organic compound, which is composed of a five-membered ring containing one nitrogen atom and four carbon atoms. This compound belongs to the class of pyrroles and is an alkyl-substituted derivative of pyrrole. 2ME5EP has been studied for its potential applications in research related to biochemistry, pharmacology, and drug development.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been studied for its potential applications in scientific research, particularly in biochemistry, pharmacology, and drug development. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has also been studied for its potential applications in the development of novel antibiotics, as well as in the development of new treatments for cancer.
Wirkmechanismus
The mechanism of action of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is thought to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators and is known to be involved in the development of various diseases such as arthritis, asthma, and cancer. By inhibiting the activity of COX-2, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can potentially reduce the symptoms associated with these conditions.
Biochemical and Physiological Effects
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been found to have a number of biochemical and physiological effects on the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has also been found to exert anti-inflammatory and anti-oxidant effects, as well as to possess anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that is easy to synthesize and can be used in a wide range of experiments. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole has been found to have a number of beneficial biochemical and physiological effects, making it a useful tool for researchers studying various diseases. However, it should be noted that 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole is a relatively new compound and its effects on humans are still largely unknown. As such, caution should be taken when using 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in experiments involving human subjects.
Zukünftige Richtungen
The potential applications of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole are still largely unexplored. Further research is needed to fully understand the biochemical and physiological effects of this compound, as well as to determine its potential applications in the development of new treatments for various diseases. Additionally, further research is also needed to explore the potential of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole as an antibiotic, as well as to investigate its potential as a cancer treatment. Finally, further research is also needed to explore the potential of 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole as a tool for the development of new drugs and therapies.
Synthesemethoden
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can be synthesized using a variety of methods, including a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl bromide and 5-ethyl-1H-pyrrole. This method has been found to be a reliable and efficient way of synthesizing 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole in high yields. Additionally, 2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole can also be synthesized by a palladium-catalyzed cross-coupling reaction between 4-methylpent-3-en-1-yl chloride and 5-ethyl-1H-pyrrole.
Eigenschaften
IUPAC Name |
2-ethyl-5-(4-methylpent-3-enyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-11-8-9-12(13-11)7-5-6-10(2)3/h6,8-9,13H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWFKYDMGYHRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(N1)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpent-3-en-1-yl)-5-ethyl-1H-pyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)



![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)




![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)
